disodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate involves the diazotization of 2-hydroxy-1-naphthaldehyde followed by coupling with sulfonated aromatic amines. The reaction typically requires acidic conditions and a controlled temperature to ensure the formation of the desired azo compound .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Disodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used
Scientific Research Applications
Disodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed as a histological dye to stain tissues and cells for microscopic examination.
Medicine: Investigated for its potential antimicrobial and cytotoxic properties against cancer cell lines.
Industry: Utilized in the textile industry for dyeing fabrics.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with cellular components. In histological staining, it binds to proteins and nucleic acids, providing contrast and highlighting specific structures. The azo bonds in the compound play a crucial role in its binding affinity and staining properties .
Comparison with Similar Compounds
Similar Compounds
- Disodium 2-hydroxy-3-[(4-nitrophenyl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzoate
- Disodium 2,2’-(E)-ethene-1,2-diylbis{5-[(4-hydroxy-2-methylphenyl)diazenyl]benzenesulfonate}
Uniqueness
Disodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate is unique due to its dual azo groups, which enhance its staining properties and binding affinity. This makes it particularly effective as a histological dye compared to other similar compounds .
Properties
Molecular Formula |
C22H14N4Na2O7S2 |
---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
disodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C22H16N4O7S2.2Na/c27-20-12-5-14-3-1-2-4-18(14)22(20)26-25-19-11-8-16(13-21(19)35(31,32)33)24-23-15-6-9-17(10-7-15)34(28,29)30;;/h1-13,27H,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
InChI Key |
VVAVKBBTPWYADW-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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